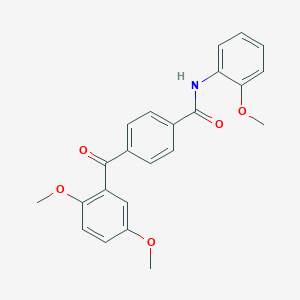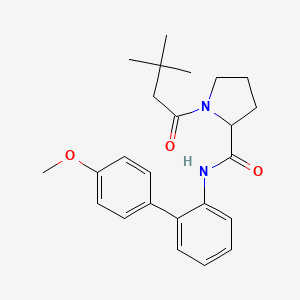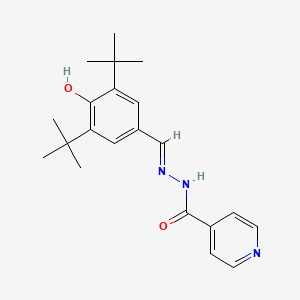
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide, also known as DMXAA, is a small molecule compound that has been studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. This compound has been shown to stimulate the production of cytokines, which are molecules that play a key role in the immune response. It has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can help to starve the tumor and prevent its growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). It has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can help to starve the tumor and prevent its growth. This compound has been shown to have a relatively short half-life in the body, which can limit its effectiveness.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide is that it has been shown to have anti-tumor activity in preclinical models, which suggests that it may be effective in humans. However, there are also limitations to using this compound in lab experiments. For example, it has a relatively short half-life in the body, which can limit its effectiveness. It is also difficult to administer this compound in a way that ensures it reaches the tumor site.
Orientations Futures
There are several future directions for 4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide research. One area of focus is on improving the delivery of this compound to the tumor site. This could involve the use of nanoparticles or other delivery systems to ensure that this compound reaches the tumor site. Another area of focus is on identifying biomarkers that can predict which patients are most likely to benefit from this compound treatment. Finally, there is ongoing research into the use of this compound in combination with other cancer treatments, such as chemotherapy or immunotherapy, to improve its effectiveness.
Méthodes De Synthèse
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-methoxyaniline. The final step involves the reaction of the resulting amide with 2,5-dimethoxybenzoyl chloride to yield this compound. The synthesis of this compound has been optimized over the years to improve yields and purity.
Applications De Recherche Scientifique
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in preclinical models, and several clinical trials have been conducted to evaluate its safety and efficacy in humans. This compound is thought to work by activating the immune system to attack cancer cells.
Propriétés
IUPAC Name |
4-(2,5-dimethoxybenzoyl)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-27-17-12-13-20(28-2)18(14-17)22(25)15-8-10-16(11-9-15)23(26)24-19-6-4-5-7-21(19)29-3/h4-14H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPKWGFMBRLQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6124146.png)
![methyl 4-(4-{[2-(methoxymethyl)-1-piperidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B6124150.png)

![5-{[(2-fluorobenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6124161.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6124170.png)

![7-(4-biphenylyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6124190.png)
![{1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6124194.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2-(methylthio)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6124216.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B6124222.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6124242.png)
![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6124245.png)
![5-(2-furyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6124248.png)